molecular formula C21H22N2O B10891664 N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10891664
M. Wt: 318.4 g/mol
InChI Key: CTRRCJKUNGVRJY-UHFFFAOYSA-N
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Description

N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities. This particular compound is characterized by the presence of a butyl group, a methylphenyl group, and a carboxamide group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to its antimalarial activity . The compound’s ability to interfere with essential biological processes makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butyl and methylphenyl groups contribute to its distinct reactivity and potential therapeutic applications compared to other quinoline derivatives.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-butyl-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O/c1-3-4-13-22-21(24)18-14-20(16-11-9-15(2)10-12-16)23-19-8-6-5-7-17(18)19/h5-12,14H,3-4,13H2,1-2H3,(H,22,24)

InChI Key

CTRRCJKUNGVRJY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C

Origin of Product

United States

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